molecular formula C9H7F6N3O B5591714 N-2-pyridinyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea

N-2-pyridinyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea

Cat. No.: B5591714
M. Wt: 287.16 g/mol
InChI Key: IOXRRWDWCMWOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-pyridinyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea is a useful research compound. Its molecular formula is C9H7F6N3O and its molecular weight is 287.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.04933083 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Urea derivatives can act as inhibitors of various enzymes, while the pyridine ring and trifluoromethyl group can modulate the binding affinity and selectivity .

Future Directions

Future research could explore the synthesis of analogs of this compound, as well as their biological activity. This could provide valuable insights into the structure-activity relationships of this class of compounds, potentially leading to the development of new therapeutic agents .

Properties

IUPAC Name

1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-pyridin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N3O/c10-8(11,12)6(9(13,14)15)18-7(19)17-5-3-1-2-4-16-5/h1-4,6H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXRRWDWCMWOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)NC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.